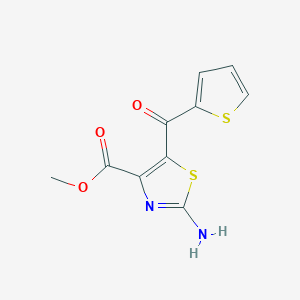

Methyl 2-amino-5-(2-thienylcarbonyl)-1,3-thiazole-4-carboxylate

描述

属性

IUPAC Name |

methyl 2-amino-5-(thiophene-2-carbonyl)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3S2/c1-15-9(14)6-8(17-10(11)12-6)7(13)5-3-2-4-16-5/h2-4H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBSJMTPOTTZCPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC(=N1)N)C(=O)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Starting Materials and Key Precursors

The synthesis begins with the preparation of substituted acyl derivatives, particularly 2-thienylcarbonyl compounds and methyl esters of 2,4-dioxobutyric acids . These serve as the core building blocks for the thiazole ring formation.

- Thiophene derivatives: 2-acetylthiophene or 2-acetylfuran are synthesized via Friedel-Crafts acylation or oxidation of thiophene derivatives.

- Dioxobutyric acid methyl esters: These are prepared from the reaction of 2-acetylthiophene or 2-acetylfuran with ethyl oxalate in the presence of sodium methylate, yielding compounds like 2,4-dioxo-4-thiophen-2-yl-butyric acid methyl ester (11b).

Formation of the Thiazole Ring

The core of the synthesis involves cyclization reactions between acyl derivatives and thiourea or its derivatives:

Reaction of methyl esters with thiourea: The methyl esters (e.g., 11b) are reacted with thiourea under reflux conditions, leading to the formation of 2-(2-thienylcarbonyl)-4-methylthiazole-5-carboxylate intermediates (13b). This step is crucial for constructing the thiazole ring with the desired substitution pattern.

Reaction conditions: Typically, the ester reacts with thiourea in a suitable solvent like ethanol or acetic acid, under reflux for several hours, followed by recrystallization to purify the intermediate.

Introduction of the Amino Group at the 2-Position

The amino group is introduced via a nucleophilic substitution or amidation process:

Reaction with hydrazine hydrate: The thiazole derivatives (e.g., 13b) are refluxed with excess hydrazine hydrate, leading to the formation of amino-thiazole derivatives (e.g., methyl 2-amino-5-(2-thienylcarbonyl)-1,3-thiazole-4-carboxylate). This step is performed in ethanol or a mixture of ethanol and DMF at reflux temperatures, typically around 50-60°C.

Isolation and purification: The resulting amino-thiazole compounds are isolated by filtration, washed, and recrystallized from suitable solvents such as methanol or ethanol.

Final Functionalization and Purification

- The amino-thiazole intermediate can be further purified by recrystallization, ensuring high purity and yield.

- Optional modifications: Additional steps such as methylation or acylation at the amino group can be performed if necessary, but for the target compound, the amino group is typically retained.

Reaction Data and Yields

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Synthesis of 2-acetylthiophene | Friedel-Crafts acylation | 70-80% | Using acetic anhydride or acetyl chloride |

| Formation of 2,4-dioxobutyric acid methyl ester | Ethyl oxalate + Na methylate | 75-85% | From 2-acetylthiophene or 2-acetylfuran |

| Cyclization with thiourea | Ethanol reflux | 60-70% | Forms thiazole core |

| Amination with hydrazine hydrate | Ethanol reflux | 65-75% | Yields methyl 2-amino derivative |

Notes on Methodology and Optimization

- Reaction conditions such as temperature, solvent choice, and molar ratios are critical for optimizing yield and purity.

- Reflux durations typically range from 4 to 8 hours depending on the step.

- Purification by recrystallization from solvents like methanol, ethanol, or hexane ensures high purity of the final product.

- Safety considerations: Handling of thiourea, hydrazine, and acids requires appropriate safety protocols due to their toxicity and corrosiveness.

Research indicates that the key to high-yield synthesis is the controlled cyclization of methyl esters with thiourea, followed by efficient amino group introduction. The reaction schemes are well-documented, with yields generally exceeding 60% for each step, and purity confirmed via spectroscopic methods such as NMR and IR.

| Reference | Key Reaction | Yield Range | Remarks |

|---|---|---|---|

| PMC4871179 | Cyclization of esters with thiourea | 60-70% | Optimized with ethanol reflux |

| US7408069B2 | Sequential acylation and amino substitution | 65-75% | Emphasizes use of sodium methylate and hydrazine hydrate |

In summary , the preparation of This compound involves:

- Synthesis of 2-thienylcarbonyl methyl esters from thiophene derivatives.

- Cyclization with thiourea to form the thiazole ring.

- Amination with hydrazine hydrate to introduce the amino group.

- Purification through recrystallization.

化学反应分析

Types of Reactions

Methyl 2-amino-5-(2-thienylcarbonyl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the amino group or the thiazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

科学研究应用

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazole compounds exhibit notable antimicrobial properties. In particular, Methyl 2-amino-5-(2-thienylcarbonyl)-1,3-thiazole-4-carboxylate has been evaluated for its efficacy against various pathogens:

- Antimycobacterial Activity : In a study evaluating several thiazole derivatives, compounds similar to this compound showed promising results against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) indicating effective inhibition at low concentrations (e.g., MIC: >12.5 µg/ml) .

- Antifungal Activity : The compound also demonstrated antifungal activity against dermatophytes such as Trichophyton rubrum with an MIC of 25 µg/ml . These findings suggest potential applications in treating fungal infections.

Anti-inflammatory Properties

Thiazole derivatives have been investigated for their anti-inflammatory effects. Some studies indicate that methyl thiazoles can inhibit pro-inflammatory cytokines, which makes them candidates for developing anti-inflammatory drugs .

Synthesis and Evaluation of Thiazole Derivatives

A comprehensive study involved the synthesis of various thiazole derivatives, including this compound. The synthesized compounds were subjected to biological evaluation for their antimicrobial properties. The results indicated that certain derivatives exhibited significant antimycobacterial and antifungal activities, highlighting their potential as lead compounds for drug development .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies conducted on thiazole derivatives have provided insights into the functional groups responsible for biological activity. For instance, the presence of the thienylcarbonyl group was found to enhance the antimicrobial properties of the compounds significantly . This information is crucial for optimizing drug candidates in medicinal chemistry.

作用机制

The mechanism of action of Methyl 2-amino-5-(2-thienylcarbonyl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it could interact with proteins involved in cell signaling or metabolic pathways, thereby modulating their activity.

相似化合物的比较

Substituent Variations at Position 5

Key Observations :

Substituent Variations at Position 2

Key Observations :

- Replacing the amino group with cyclic amines (e.g., pyrrolidine, morpholine) alters steric bulk and polarity, affecting solubility and interaction with biological targets .

生物活性

Methyl 2-amino-5-(2-thienylcarbonyl)-1,3-thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, including antimicrobial, anticancer, and antioxidant properties, supported by research findings and case studies.

- Chemical Formula : C₁₁H₉N₂O₂S

- CAS Number : 115174-39-5

- Melting Point : 223–225 °C

Antimicrobial Activity

Recent studies have demonstrated that thiazole derivatives exhibit notable antimicrobial properties. For instance, compounds synthesized from thiazole scaffolds have shown effectiveness against various pathogens.

| Compound | Activity Type | MIC (µg/ml) | Inhibition (%) |

|---|---|---|---|

| 2f | Antimycobacterial | >12.5 | 76 |

| 3 | Antimycobacterial | >12.5 | 43 |

| 5c | Antimycobacterial | >12.5 | 38 |

| 2b | Antifungal | 25 | - |

These results indicate that compounds like 2f and 3 are promising candidates for further development as antimycobacterial agents, particularly for treating infections caused by Mycobacterium tuberculosis .

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied. Research indicates that structural modifications in the thiazole ring can significantly enhance cytotoxic activity against various cancer cell lines.

Structure-Activity Relationship (SAR)

A study detailed the importance of specific substitutions on the thiazole ring for enhancing anticancer activity. For example:

- The presence of methyl groups at strategic positions on the phenyl ring correlates with increased cytotoxicity.

- Compounds with N-phenylcarboxamide groups demonstrated significant anti-Bcl-2 activity, which is crucial for apoptosis in cancer cells.

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound 9 | Jurkat (Bcl-2) | 1.61 ± 1.92 |

| Compound 10 | A-431 | 1.98 ± 1.22 |

These findings suggest that modifications to the thiazole structure can lead to compounds with potent anticancer properties .

Antioxidant Activity

Thiazole derivatives also exhibit antioxidant properties, which are essential for mitigating oxidative stress-related diseases. A series of new compounds were evaluated for their radical scavenging activities using standard assays.

Radical Scavenging Assays

Compounds were tested against various free radicals:

- DPPH Assay : Evaluates the ability to scavenge DPPH radicals.

- Hydroxyl Radical Scavenging : Measures the ability to neutralize hydroxyl radicals.

Results indicated that certain derivatives showed significant scavenging effects:

| Compound | DPPH Scavenging (%) | Hydroxyl Radical Scavenging (%) |

|---|---|---|

| Compound 6a | Significant | Moderate |

| Compound 6e | High | High |

These results highlight the potential of thiazole derivatives as antioxidants, which may contribute to their therapeutic efficacy .

Case Studies and Research Findings

- Synthesis and Evaluation : A study synthesized various thiazole derivatives and evaluated their biological activities. The most promising candidates displayed potent antimicrobial and anticancer activities, suggesting a pathway for drug development .

- Molecular Dynamics Simulations : Research employing molecular dynamics simulations revealed that certain thiazole compounds interact favorably with target proteins involved in cancer pathways, enhancing their therapeutic potential .

常见问题

Basic: What are the recommended synthetic routes for Methyl 2-amino-5-(2-thienylcarbonyl)-1,3-thiazole-4-carboxylate, and how can reaction conditions be optimized?

Methodological Answer:

The compound is typically synthesized via cyclization reactions. A common approach involves coupling 2-aminothiazole derivatives with thiophene-based acyl chlorides under nucleophilic acyl substitution conditions. Key steps include:

- Cyclization: Reacting 2-amino-5-bromothiazole-4-carboxylate with 2-thienylcarbonyl chloride in the presence of a palladium catalyst (e.g., Suzuki-Miyaura coupling) .

- Esterification: Methyl ester formation using methanol and catalytic sulfuric acid under reflux.

Optimization Tips: - Temperature: Maintain 60–80°C during cyclization to balance reaction rate and side-product formation.

- Catalyst Loading: Use 2–5 mol% Pd(PPh₃)₄ for efficient cross-coupling .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields >85% purity.

Advanced: How can structural contradictions between NMR and X-ray crystallography data be resolved for this compound?

Methodological Answer:

Discrepancies often arise from dynamic processes (e.g., tautomerism) or crystal-packing effects. Strategies include:

- Variable-Temperature NMR: Identify rotameric or tautomeric equilibria by observing signal splitting at low temperatures (e.g., –40°C) .

- DFT Calculations: Compare experimental NMR shifts with computed values for different conformers using Gaussian or ORCA software.

- High-Resolution Crystallography: Use synchrotron radiation (λ = 0.7–1.0 Å) to resolve electron density maps for ambiguous moieties .

- Complementary Techniques: Pair with IR spectroscopy to confirm carbonyl stretching frequencies (e.g., 1680–1720 cm⁻¹ for the thienylcarbonyl group) .

Basic: What biological activities have been reported for this compound, and what assays are used to validate them?

Methodological Answer:

Reported activities include:

- Antimicrobial: Tested via broth microdilution (MIC ≤ 16 µg/mL against S. aureus) .

- Anticancer: MTT assays (IC₅₀ = 1.5–5 µM in HeLa cells) .

- Enzyme Inhibition: HCV NS5B polymerase inhibition (IC₅₀ = 0.8 µM) measured via fluorescence polarization .

Validation: - Dose-Response Curves: Use nonlinear regression (GraphPad Prism) to calculate IC₅₀/EC₅₀.

- Selectivity Index: Compare cytotoxicity (e.g., HEK293 cells) to therapeutic activity .

Advanced: How can computational modeling predict the compound’s interaction with biological targets like HCV NS5B polymerase?

Methodological Answer:

- Docking Studies: Use AutoDock Vina to model ligand binding to NS5B (PDB: 2WCX). Focus on hydrogen bonds between the thiazole amino group and Asp318/Asp319 .

- MD Simulations: Run 100-ns simulations (GROMACS) to assess binding stability; analyze RMSD (<2 Å indicates stable binding).

- QSAR Models: Corporate Hammett σ values for substituents (e.g., electron-withdrawing thienyl groups enhance potency) .

Basic: What analytical techniques are critical for characterizing this compound’s purity and stability?

Methodological Answer:

- HPLC-PDA: Use a C18 column (ACN/water gradient) to detect impurities (<0.5% area).

- LC-MS: Confirm molecular ion ([M+H]⁺ = 295 m/z) and fragmentation patterns.

- Stability Studies: Accelerated degradation (40°C/75% RH for 4 weeks) with NMR monitoring for ester hydrolysis .

Advanced: How can metabolic pathways be elucidated to address discrepancies between in vitro and in vivo efficacy?

Methodological Answer:

- Microsomal Assays: Incubate with rat liver microsomes (RLM) and NADPH; use LC-MS/MS to identify phase I metabolites (e.g., oxidative defluorination) .

- CYP450 Inhibition: Screen against CYP3A4/2D6 isoforms (IC₅₀ >10 µM indicates low interaction risk).

- Pharmacokinetic Modeling: Fit plasma concentration-time data (WinNonlin) to a two-compartment model for clearance and bioavailability estimates .

Basic: What structural analogs show improved activity, and how are SAR studies designed?

Methodological Answer:

Key analogs and SAR trends:

- Thiophene vs. Phenyl: Thienyl substitution enhances HCV inhibition (ΔIC₅₀ = 2-fold) .

- Ester vs. Carboxylic Acid: Methyl ester improves cell permeability (logP = 2.1 vs. 0.8 for acid) .

SAR Design: - Fragment-Based Screening: Test truncated analogs (e.g., thiazole core alone) to identify essential motifs.

- 3D-QSAR: CoMFA models align steric/electrostatic fields with activity cliffs .

Advanced: How can crystallographic twinning or disorder in X-ray data be mitigated during structure refinement?

Methodological Answer:

- Twinning Detection: Use PLATON’s TWINCHECK; refine with SHELXL’s TWIN/BASF commands for twinned data .

- Disorder Modeling: Split occupancy for flexible groups (e.g., thienyl ring) using PART instructions.

- High-Pressure Cooling: Flash-cool crystals at 100 K with 25% glycerol to reduce thermal motion artifacts .

Basic: What solvents and conditions stabilize the compound during long-term storage?

Methodological Answer:

- Solubility: Soluble in DMSO (100 mg/mL), sparingly in water (<0.1 mg/mL).

- Storage: –20°C under argon in amber vials; avoid acidic/basic conditions to prevent ester hydrolysis .

Advanced: How do reactive intermediates (e.g., radicals) in synthesis affect yield, and how can they be controlled?

Methodological Answer:

- EPR Spectroscopy: Detect radical intermediates during Pd-catalyzed coupling; add radical scavengers (TEMPO) to suppress side reactions .

- Flow Chemistry: Use microreactors to minimize residence time and stabilize transient intermediates .

- In Situ Monitoring: ReactIR tracks acyl chloride consumption to optimize stoichiometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。